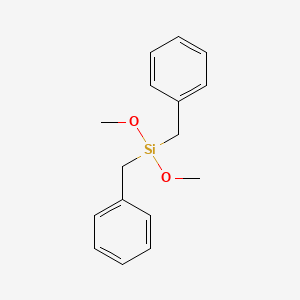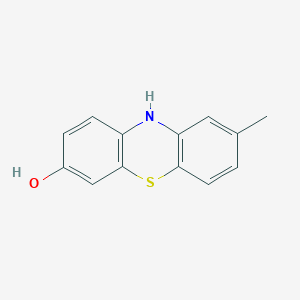
8-Methyl-10H-phenothiazin-3-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Methyl-10H-phenothiazin-3-OL is a chemical compound belonging to the phenothiazine class of heterocyclic compounds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-10H-phenothiazin-3-OL typically involves the condensation of 10-alkyl-10H-phenothiazine-3-carbaldehyde with different heterocyclic acetohydrazides. This reaction can be carried out under both conventional and ultrasonic irradiation conditions, with ultrasonic irradiation generally resulting in improved rates and yields . The structures of the synthesized compounds are characterized by various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectra .
Industrial Production Methods
Industrial production methods for phenothiazine derivatives, including this compound, often involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
8-Methyl-10H-phenothiazin-3-OL undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the phenothiazine core .
Applications De Recherche Scientifique
8-Methyl-10H-phenothiazin-3-OL has a wide range of scientific research applications due to its unique chemical structure and properties. Some of the key applications include:
Chemistry: Phenothiazine derivatives are used as electron donor candidates in electrochemical and photovoltaic applications.
Biology: Phenothiazine compounds have shown diverse biological activities, including antimicrobial, antioxidant, and anticancer properties.
Medicine: Phenothiazine derivatives have been used as antipsychotic and anti-inflammatory agents.
Industry: Phenothiazine-based dyes are used in the textile industry for dyeing fabrics.
Mécanisme D'action
The mechanism of action of 8-Methyl-10H-phenothiazin-3-OL involves its interaction with specific molecular targets and pathways. Phenothiazine derivatives are known to interact with various receptors and enzymes, modulating their activity and leading to the observed biological effects. For example, they can inhibit cholinesterase enzymes, which play a crucial role in neurotransmission . Additionally, phenothiazines can act as electron donors, facilitating electron transfer processes in electrochemical applications .
Comparaison Avec Des Composés Similaires
8-Methyl-10H-phenothiazin-3-OL can be compared with other similar compounds, such as:
10H-Phenothiazine: The parent compound of the phenothiazine class, known for its diverse biological activities and applications in medicine and industry.
2-((10-alkyl-10H-phenothiazin-3-yl)methylene)malononitrile: A phenothiazine derivative studied for its potential in dye-sensitized solar cells and other photonic applications.
N′-((10-alkyl-10H-phenothiazin-3-yl)methylene)benzohydrazide: Another phenothiazine derivative with antibacterial and antioxidant properties.
Propriétés
Numéro CAS |
70678-53-4 |
|---|---|
Formule moléculaire |
C13H11NOS |
Poids moléculaire |
229.30 g/mol |
Nom IUPAC |
8-methyl-10H-phenothiazin-3-ol |
InChI |
InChI=1S/C13H11NOS/c1-8-2-5-12-11(6-8)14-10-4-3-9(15)7-13(10)16-12/h2-7,14-15H,1H3 |
Clé InChI |
IKJPYSGAXVJGSY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)SC3=C(N2)C=CC(=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


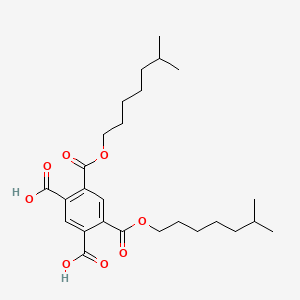
![7,9-Dimethoxy-6-phenyl-[1,3]dioxolo[4,5-g]chromen-8-one](/img/structure/B14471734.png)
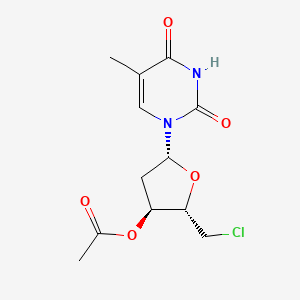
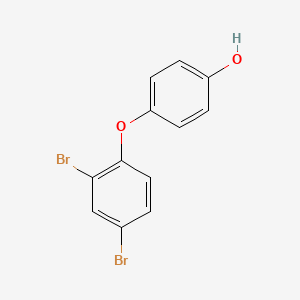

![hydrogen sulfate;5-methoxy-4-methyl-2-[(2-methylsulfonyl-4-nitrophenyl)diazenyl]benzenediazonium](/img/structure/B14471759.png)
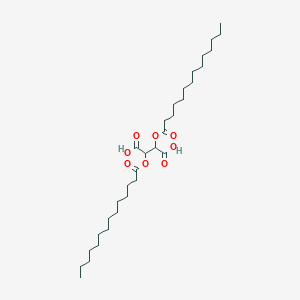


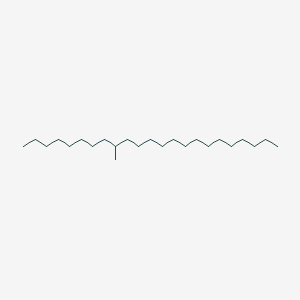
![Disodium 5-[[2,4-dihydroxy-5-[(4-nitrophenyl)azo]phenyl]azo]-4-hydroxy-3-[(4-nitrophenyl)azo]naphthalene-2,7-disulphonate](/img/structure/B14471785.png)
![[1-(Butylsulfanyl)but-3-EN-1-YL]benzene](/img/structure/B14471786.png)

